2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one
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Description
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one can be achieved through a multi-step process involving the reaction of several starting materials.
Starting Materials
Benzaldehyde, Acetone, Hydrogen peroxide, Sodium hydroxide, Methyl iodide, Sodium carbonate, Phenylacetic acid, Acetic anhydride, Sulfuric acid, Sodium chloride
Reaction
Step 1: Synthesis of benzalacetone by aldol condensation of benzaldehyde and acetone in the presence of sodium hydroxide., Step 2: Oxidation of benzalacetone to 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one using hydrogen peroxide and sulfuric acid., Step 3: Methylation of 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one using methyl iodide and sodium carbonate., Step 4: Esterification of phenylacetic acid with acetic anhydride to form phenylacetic anhydride., Step 5: Reaction of phenylacetic anhydride with the methylation product from step 3 to form the final product, 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one., Step 6: Purification of the final product by recrystallization from a mixture of ethanol and water, followed by drying and weighing.
properties
IUPAC Name |
2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)13-9(10(12)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKLKPFEVGIRGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(=O)O1)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992568 |
Source
|
Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10992568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one | |
CAS RN |
6337-34-4, 71851-12-2 |
Source
|
Record name | NSC38017 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10992568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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